molecular formula C10H7BrF4OS B14061024 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14061024
M. Wt: 331.13 g/mol
InChI Key: ZVRUTDROUCROEP-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound with the molecular formula C10H7BrF4OS. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 2-fluoro-6-(trifluoromethylthio)benzene with 3-bromopropan-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The presence of the trifluoromethylthio group enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-3-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of bromine, fluorine, and trifluoromethylthio groups in its structure. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H7BrF4OS

Molecular Weight

331.13 g/mol

IUPAC Name

1-bromo-3-[2-fluoro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C10H7BrF4OS/c11-5-6(16)4-7-8(12)2-1-3-9(7)17-10(13,14)15/h1-3H,4-5H2

InChI Key

ZVRUTDROUCROEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)SC(F)(F)F)CC(=O)CBr)F

Origin of Product

United States

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